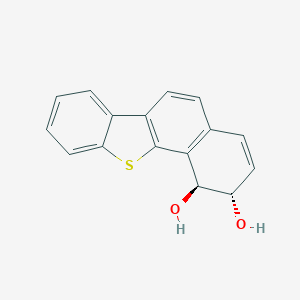
2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose
Vue d'ensemble
Description
2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C34H68NO11P and its molecular weight is 697.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Endotoxin Response : A study found that a compound structurally related to 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose could inhibit endotoxin responses. This compound antagonizes the toxic effects of endotoxins from Gram-negative bacteria and shows potential as a therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).
Synthesis and Biological Activity : Research on the synthesis of analogs of this compound has shown that these compounds do not activate macrophages but can inhibit the binding of lipopolysaccharides to macrophages, indicating potential anti-inflammatory properties (Shiozaki et al., 1993).
Chemical Synthesis and Immunological Activities : Studies have also focused on the chemical synthesis of monosaccharides derived from this compound, examining their relation to the hydrophobic moiety of bacterial endotoxins. These studies found that the synthesized monosaccharides can induce certain in vitro immunological activities, such as complement activation and interleukin 1 production (Charon et al., 1985).
Role in Lipid A Synthesis : The compound is structurally related to the nonreducing-sugar subunit of bacterial lipid A. Studies have synthesized various analogs to explore the relationship between fatty acyl groups in lipid A and its biological activity, which is crucial for understanding bacterial endotoxin structure and function (Kiso et al., 1987).
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-1,2-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]-6-oxohexan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68NO11P/c1-3-5-7-9-11-13-15-17-19-21-28(38)23-24-45-33(34(31(40)27-37)46-47(42,43)44)30(26-36)35-32(41)25-29(39)22-20-18-16-14-12-10-8-6-4-2/h26,28-31,33-34,37-40H,3-25,27H2,1-2H3,(H,35,41)(H2,42,43,44)/t28-,29-,30+,31-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMWQBJFRBOMBG-ZXWHYNIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCOC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO[C@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)O)[C@@H]([C@@H](CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68NO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930523 | |
| Record name | 2-Deoxy-2-[(1,3-dihydroxytetradecylidene)amino]-3-O-(3-hydroxytetradecyl)-4-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139623-12-4 | |
| Record name | 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139623124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-[(1,3-dihydroxytetradecylidene)amino]-3-O-(3-hydroxytetradecyl)-4-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
